molecular formula C14H18Cl2FN3O B2755055 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-46-8

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B2755055
CAS No.: 2379946-46-8
M. Wt: 334.22
InChI Key: CYOODSUIURVUOV-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a piperidin-4-ylmethyl group at the 3rd position on the quinazolinone core, with the dihydrochloride form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid derivatives can be reacted with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazin-4-ones.

    Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOODSUIURVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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